molecular formula C9H14N2O3S B2679376 4-amino-N-(2-methoxyethyl)benzenesulfonamide CAS No. 328062-38-0

4-amino-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2679376
CAS No.: 328062-38-0
M. Wt: 230.28
InChI Key: LDTXZWHXMSJEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-amino-N-(2-methoxyethyl)benzenesulfonamide typically involves the following steps:

Industrial production methods for this compound are not widely documented, but laboratory synthesis follows the above-mentioned steps with precise control over reaction conditions to ensure high purity and yield.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory responses .

Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-7-6-11-15(12,13)9-4-2-8(10)3-5-9/h2-5,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTXZWHXMSJEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-methoxyethylamine (859 mg, 11.4 mmol), sulphanilyl fluoride (1.0 g, 5.71 mmol), and triethylamine (1.72 g, 22.9 mmol) in n-butanol (15 ml) was heated at reflux for 18 hours. The mixture was allowed to cool and the volatiles were removed by evaporation. The residue was purified by chromatography eluting with ethyl acetate/hexane (50:50) increasing in polarity to (70:30) to give the title compound (860 mg, 65%). NMR: 2.78 (q, 2H), 3.15 (s, 3H), 3.25 (t, 2H), 5.87 (s, 2H), 6.58 (d, 2H), 7.10 (t, 1H), 7.40 (d, 2H); m/z: 231 [MH]+.
Quantity
859 mg
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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1.72 g
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reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

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